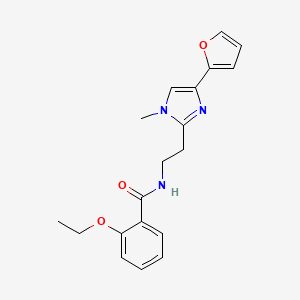

2-ethoxy-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzamide

Beschreibung

This compound features a benzamide core linked to a substituted imidazole ring via an ethyl chain. The imidazole moiety is substituted at the 4-position with a furan-2-yl group and at the 1-position with a methyl group, while the benzamide contains an ethoxy substituent at the 2-position. Its synthesis likely involves multi-step reactions, such as hydrazinolysis and cyclization, analogous to methods used for structurally related vardenafil intermediates (e.g., 2-ethoxy-N-(4-methyl-2-propyl-1H-imidazol-1-yl)benzamide, synthesized via hydrazinolysis and cyclization with chloroacetone) .

Eigenschaften

IUPAC Name |

2-ethoxy-N-[2-[4-(furan-2-yl)-1-methylimidazol-2-yl]ethyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3/c1-3-24-16-8-5-4-7-14(16)19(23)20-11-10-18-21-15(13-22(18)2)17-9-6-12-25-17/h4-9,12-13H,3,10-11H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFUACRHLUSQMNA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)NCCC2=NC(=CN2C)C3=CC=CO3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-ethoxy-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzamide typically involves multi-step organic reactions. The process begins with the preparation of the benzamide core, followed by the introduction of the ethoxy group through an etherification reaction. The furan and imidazole groups are then introduced via nucleophilic substitution reactions. The reaction conditions often involve the use of organic solvents such as dichloromethane or ethanol, and catalysts like palladium or copper complexes to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors where the reaction conditions are carefully controlled to ensure high yield and purity. The use of automated systems for monitoring and adjusting parameters such as temperature, pressure, and pH would be essential to optimize the synthesis process.

Analyse Chemischer Reaktionen

Types of Reactions

2-ethoxy-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The imidazole ring can be reduced to form imidazolines.

Substitution: The ethoxy group can be substituted with other alkoxy groups through nucleophilic substitution.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Alkyl halides in the presence of a base like sodium hydride or potassium tert-butoxide.

Major Products

Oxidation: Furanones and other oxygenated derivatives.

Reduction: Imidazolines and other reduced nitrogen-containing compounds.

Substitution: Various alkoxy-substituted benzamides.

Wissenschaftliche Forschungsanwendungen

2-ethoxy-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzamide has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers or coatings.

Wirkmechanismus

The mechanism of action of 2-ethoxy-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The furan and imidazole groups are known to participate in hydrogen bonding and π-π interactions, which can modulate the activity of the target proteins. The ethoxy group may enhance the compound’s solubility and bioavailability, facilitating its transport within biological systems.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues with Benzimidazole/Imidazole Cores

Compound 9a–9e (): These derivatives incorporate benzodiazolyl, triazole, and thiazole substituents. Unlike the target compound’s furan, these feature halogenated aryl groups (e.g., 4-fluorophenyl in 9b), which increase electronegativity and may alter binding affinities.

N-(4-([1,1-biphenyl]-4-yl) oxazol-2-yl)-2-(2-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-imidazol-1-yl) acetamide (): The oxazole and dimethoxyphenyl groups here increase polarity compared to the target’s ethoxy benzamide. This could reduce membrane permeability but improve solubility in aqueous environments.

Acetamide/Benzamide Derivatives

2-(1-benzoyl-1H-benzo[d]imidazol-2-ylthio)-N-substituted acetamides (): These compounds replace the ethoxy benzamide with a benzoyl-thioacetamide group. The sulfur atom may improve radical scavenging activity but could also increase susceptibility to metabolic oxidation compared to the target’s ether linkage.

S-alkylated 1,2,4-triazoles (): Compounds like [10–15] feature sulfonyl and triazole-thione moieties. Their tautomeric equilibria (thione vs.

Chlorinated Benzimidazole Analogues

N-((1H-indol-1-yl)methyl)-2-(5-chloro-1H-benzo[d]imidazole-2-yl)aniline (): Chlorine substituents increase lipophilicity and steric bulk, which may enhance membrane penetration but reduce solubility. The target compound’s furan group offers a balance between hydrophobicity and hydrogen-bonding capacity.

Table 1: Key Comparative Data

*Estimated based on structural analogs.

Key Findings:

- Electronic Effects : The ethoxy group in the target compound provides moderate electron-donating properties, contrasting with electron-withdrawing groups (e.g., sulfonyl, dinitrophenyl) in analogues, which may affect redox stability and target binding .

- Synthetic Efficiency : The target’s synthesis (similar to ) achieves a 48% yield via cyclization, comparable to triazole derivatives (50% yield in ) but lower than thioacetamides (60–70% in ).

- Bioactivity Potential: While furan-containing compounds are understudied in the evidence, related benzamide derivatives show antimicrobial and anticancer activities, suggesting similar therapeutic avenues for the target compound .

Biologische Aktivität

2-ethoxy-N-(2-(4-(furan-2-yl)-1-methyl-1H-imidazol-2-yl)ethyl)benzamide, with the CAS Number 1421512-31-3, is a compound of interest due to its potential biological activity. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula for this compound is , with a molecular weight of approximately 339.39 g/mol. The structure includes an imidazole ring, a furan moiety, and an ethoxy group, which contribute to its biological activity.

Antiviral Activity

Recent studies indicate that compounds with similar structural motifs exhibit antiviral properties. For instance, studies on N-heterocycles have shown promising results against various viruses:

- Activity Comparison : Compounds were tested against standard antiviral agents such as ribavirin. The most active derivatives demonstrated EC50 values significantly lower than those of traditional treatments, suggesting enhanced efficacy against viral targets .

Antimicrobial Activity

The antimicrobial potential of related compounds has been extensively studied. For example:

| Compound | MIC (µg/mL) | Target Organisms |

|---|---|---|

| Compound A | 0.5 - 8 | S. aureus, E. coli |

| Compound B | 31.25 | C. albicans |

| This compound | TBD | TBD |

The minimum inhibitory concentrations (MICs) for various derivatives indicate a range of effectiveness against common pathogens .

The mechanism by which this compound exerts its biological effects may involve:

- Inhibition of Viral Replication : Similar compounds have been shown to inhibit viral enzymes or interfere with viral entry into host cells.

- Antimicrobial Mechanisms : The presence of the imidazole ring is known to disrupt microbial cell wall synthesis or function as a chelating agent for essential metal ions.

Study 1: Antiviral Efficacy

A study conducted on imidazole derivatives demonstrated that substitutions at specific positions on the imidazole ring significantly impacted antiviral activity. The most effective compounds had EC50 values ranging from 0.20 to 0.35 µM, indicating strong potential as antiviral agents .

Study 2: Antimicrobial Properties

Research focusing on the antimicrobial activity of structurally similar benzamide derivatives revealed that modifications to the aromatic ring increased potency against Gram-positive and Gram-negative bacteria. The introduction of electron-withdrawing groups was found to enhance activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.